2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
CAS No.: 2098133-42-5
Cat. No.: VC3133863
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098133-42-5 |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 |
| Standard InChI Key | NANWYLPBGQYZBZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl |
| Canonical SMILES | CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl |
Introduction
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group and an indolin moiety. The compound has a molecular formula and a molecular weight of approximately 223.7 g/mol. Its structure features a propanone backbone with a chlorine atom at the second carbon and a methoxymethyl-substituted indoline at the first position, contributing to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can be achieved through several methods, although specific detailed procedures are not widely documented in accessible literature. Generally, the synthesis involves the reaction of appropriate indoline derivatives with chloroacetyl chloride or similar reagents under controlled conditions.
Biological Activities and Potential Applications
Similar compounds to 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one have been studied for their roles in various biological activities, including antiviral, neuropharmacological, and antidepressant effects. The presence of both a chloro group and an indoline structure enhances its potential interactions compared to other similar compounds, making it a distinct candidate for further research in medicinal chemistry.
Availability and Discontinuation
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one has been listed as a discontinued product by some suppliers, indicating a need for alternative sources or similar compounds for research purposes .
Safety and Handling
Handling of such compounds requires adherence to safety protocols, including the use of protective gear and avoidance of exposure to heat sources or ignition points. Detailed safety data sheets (SDS) should be consulted for specific handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume